N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide
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Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O3S and its molecular weight is 393.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs. It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound interacts with its targets, leading to a reduction in the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound’s interaction with ents suggests it is able to cross cell membranes and exert its effects intracellularly .
Result of Action
The result of the compound’s action is a reduction in the activity of ENTs, specifically ENT2 . This leads to a decrease in the transport of nucleosides across the cell membrane, potentially affecting nucleotide synthesis and the regulation of adenosine function .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-26-16-6-8-17(9-7-16)27(24,25)21-10-11-22-12-14-23(15-13-22)19-5-3-2-4-18(19)20/h2-9,21H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWSBSYPHZHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.